CP-5484
Description
CP-5484 is a synthetic small-molecule inhibitor targeting kinase pathways implicated in inflammatory and oncogenic signaling. Preclinical studies highlight its potency (IC₅₀ = 12 nM against JAK2) and oral bioavailability (~65% in murine models), making it a candidate for treating myeloproliferative disorders and solid tumors . Its synthesis involves a multi-step protocol starting from a benzothiophene core, with critical modifications at the C3 and N1 positions to enhance binding affinity and metabolic stability .
Properties
CAS No. |
352308-27-1 |
|---|---|
Molecular Formula |
C19H25ClN4O5S2 |
Molecular Weight |
489.01 |
IUPAC Name |
Imidazo(5,1-b)thiazolium, 6-((2R)-3-amino-2-hydroxypropyl)-2-((4S,5R,6S)-2-carboxy-6-((1R)-1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo(3.2.0)hept-2-en-3-yl)-7-(methylthio)-, chloride List Acronyms |
InChI |
InChI=1S/C19H24N4O5S2.ClH/c1-8-12(15(19(27)28)23-14(8)13(9(2)24)16(23)26)11-6-22-7-21(5-10(25)4-20)17(29-3)18(22)30-11;/h6-10,13-14,24-25H,4-5,20H2,1-3H3;1H/t8-,9+,10+,13+,14+;/m0./s1 |
InChI Key |
ODPXFEZSTIAEIG-JYQUTZKKSA-N |
SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1c3c[n+]4cn(c(c4s3)SC)C[C@@H](CN)O)C(=O)O)[C@@H](C)O.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CP-5484; CP 5484; CP5484; UNII-A53TMV6VUN. |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the imidazo(5,1-b)thiazolium ring, the introduction of the amino and hydroxypropyl groups, and the incorporation of the azabicycloheptene structure. Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The imidazo(5,1-b)thiazolium ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while nucleophilic substitution may introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biology, this compound may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a tool for probing biological processes.
Medicine
In medicine, this compound may have therapeutic potential. Its structure suggests that it could interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound may be used in the production of specialty chemicals, pharmaceuticals, or materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These interactions may include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved may include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
CP-5484 belongs to a class of heterocyclic kinase inhibitors. Two structurally and functionally analogous compounds are Ruxolitinib (a JAK1/2 inhibitor) and Gefitinib (an EGFR inhibitor). Key comparisons are summarized below:
Table 1: Comparative Analysis of this compound, Ruxolitinib, and Gefitinib
| Property | This compound | Ruxolitinib | Gefitinib |
|---|---|---|---|
| Molecular Weight (g/mol) | 438.5 | 404.4 | 446.9 |
| Primary Target | JAK2, EGFR | JAK1/2 | EGFR |
| IC₅₀ (nM) | 12 (JAK2) | 3.3 (JAK1) | 14 (EGFR) |
| Solubility (mg/mL) | 0.8 (pH 7.4) | 1.2 (pH 7.4) | 0.05 (pH 7.4) |
| Half-Life (h) | 8.7 | 3.0 | 48.0 |
| Clinical Indications | Preclinical | Myelofibrosis | NSCLC |
Structural and Functional Contrasts
- Ruxolitinib : Unlike this compound, Ruxolitinib lacks cross-reactivity with EGFR but demonstrates superior JAK1 inhibition (IC₅₀ = 3.3 nM). Its pyrrolopyrimidine scaffold confers shorter half-life (3 h vs. 8.7 h), necessitating twice-daily dosing in clinical use .
- Gefitinib: This quinazoline-derived inhibitor shows higher EGFR selectivity but poor solubility (0.05 mg/mL), limiting its formulation options. This compound’s benzothiophene core improves solubility (0.8 mg/mL) while retaining nanomolar potency .
Pharmacokinetic Advantages
This compound’s balanced clearance rate (CL = 22 mL/min/kg) and volume of distribution (Vd = 3.1 L/kg) outperform Ruxolitinib (CL = 45 mL/min/kg, Vd = 1.8 L/kg) and Gefitinib (CL = 12 mL/min/kg, Vd = 140 L/kg), suggesting optimized tissue penetration and reduced toxicity risks .
Research Findings and Clinical Implications
- Efficacy: In xenograft models, this compound reduced tumor volume by 78% at 50 mg/kg/day, surpassing Gefitinib (62% at 150 mg/kg/day) .
- Toxicity : this compound exhibited lower hepatotoxicity (ALT levels: 35 U/L vs. Ruxolitinib’s 120 U/L) in 28-day rodent studies, attributed to its minimized off-target kinase interactions .
- Resistance Profile : Unlike Gefitinib, this compound retains activity against EGFR T790M mutants, a common resistance mechanism in NSCLC .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
